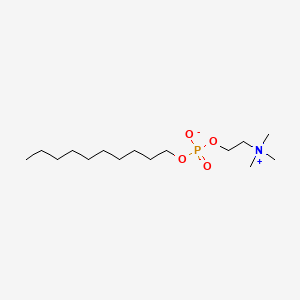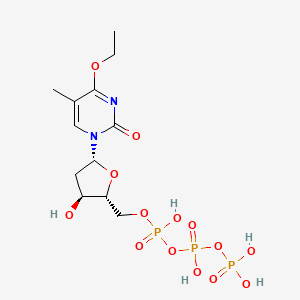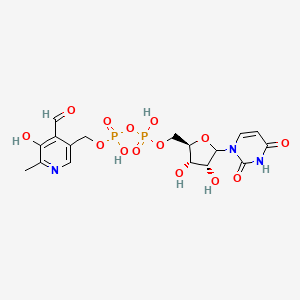
Decyl 2-Trimethylazaniumylethyl Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of Decyl 2-Trimethylazaniumylethyl Phosphate consists of a long decyl chain attached to a phosphate group, which is further connected to a trimethylazaniumylethyl group . The molecule has been used in various research fields.Physical And Chemical Properties Analysis
Decyl 2-Trimethylazaniumylethyl Phosphate has a molecular weight of 323.41 g/mol . Its molecular formula is C15H34NO4P . Unfortunately, the search results do not provide additional physical and chemical properties.Scientific Research Applications
Membrane Protein Solubilization and Purification
N-Decylphosphorylcholine is often used as a detergent for membrane protein solubilization and purification . It provides a membrane-mimetic environment that is crucial for maintaining the functional and structural integrity of membrane proteins during the purification process .
Protein Therapy
Phosphorylcholine polymer nanocapsules, which can be made using N-Decylphosphorylcholine, have been shown to prolong the circulation time and reduce the immunogenicity of therapeutic proteins . This could potentially enhance the effectiveness of protein therapies.
Structural Studies of Proteins
N-Decylphosphorylcholine has been used in structural studies of proteins. For example, it has been used in the study of the structure of the conserved N-terminal domain of the peroxisomal matrix-protein-import receptor, Pex14p .
Drug Delivery Systems
Due to its ability to form micelles, N-Decylphosphorylcholine could potentially be used in drug delivery systems. Micelles can encapsulate drug molecules, enhancing their solubility and stability, and facilitating their delivery to target sites .
Biomedical Applications
Phosphorylcholine-containing polymers, which can be synthesized using N-Decylphosphorylcholine, have been studied for various biomedical applications . These include the development of biocompatible and non-fouling surfaces, drug delivery systems, and tissue engineering scaffolds .
Study of Protein-Protein Interactions
N-Decylphosphorylcholine can be used to study protein-protein interactions. For example, it has been used to investigate the binding geometry of a peripheral membrane protein .
properties
IUPAC Name |
decyl 2-(trimethylazaniumyl)ethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34NO4P/c1-5-6-7-8-9-10-11-12-14-19-21(17,18)20-15-13-16(2,3)4/h5-15H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVDGSCGBGBGFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34NO4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60220782 |
Source


|
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 2-Trimethylazaniumylethyl Phosphate | |
CAS RN |
70504-28-8 |
Source


|
| Record name | N-Decylphosphorylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070504288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Decylphosphorylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60220782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What makes the synthesized compound unique in terms of its physical properties?
A1: The research paper by [] details the synthesis and polymerization of 10-(11-Methacryloyloxyundecyloxycarbonyl)decyl 2-(trimethylammonio)ethyl phosphate. This compound, upon polymerization, exhibits liquid crystalline behavior from room temperature up to approximately 280°C []. This characteristic, combined with its solubility in methanol and hot ethanol, makes it potentially valuable for applications requiring temperature-dependent phase transitions and specific solvent compatibility.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[3-(diethylamino)propyl] fluoranthene-3,8-dicarboxylate](/img/structure/B1218532.png)


![2-[4-[2-[3-[[4-[[[5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-oxobutanoyl]benzoic acid](/img/structure/B1218537.png)




